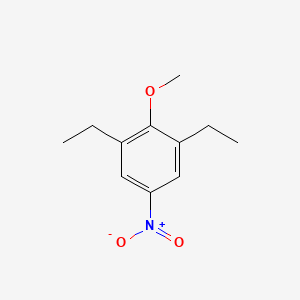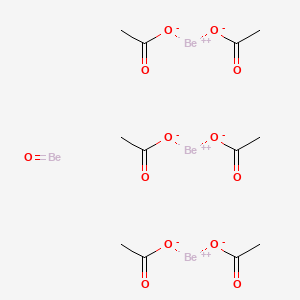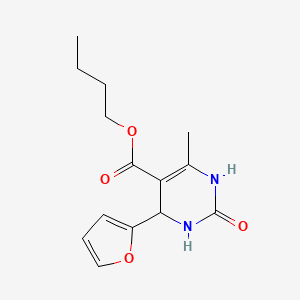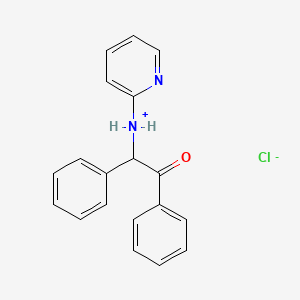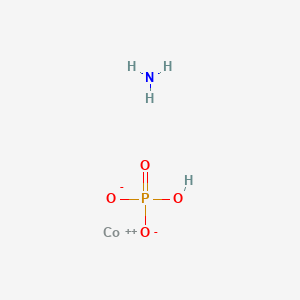
Azane;cobalt(2+);hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane; cobalt(2+); hydrogen phosphate is a compound that combines azane (a term for ammonia and its derivatives), cobalt in its +2 oxidation state, and hydrogen phosphate
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Cobalt phosphate can be synthesized by reacting cobalt nitrate with diammonium hydrogen phosphate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of cobalt phosphate precipitate.
Industrial Production: Industrially, cobalt phosphate is produced by similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The raw materials used include cobalt salts and phosphate sources, which are mixed under controlled pH and temperature conditions to optimize the formation of the desired product.
Types of Reactions:
Oxidation: Cobalt(2+) in the compound can undergo oxidation to cobalt(3+), especially in the presence of strong oxidizing agents.
Reduction: The cobalt(2+) ion can be reduced back to cobalt metal or cobalt(1+) under appropriate conditions.
Substitution: The hydrogen phosphate group can participate in substitution reactions, where it is replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reactions often involve nucleophiles like hydroxide ions or other phosphate derivatives.
Major Products:
Oxidation: Cobalt(3+) phosphate or cobalt oxide.
Reduction: Cobalt metal or cobalt(1+) complexes.
Substitution: Various substituted phosphate compounds.
Aplicaciones Científicas De Investigación
Azane; cobalt(2+); hydrogen phosphate has several applications in scientific research:
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The compound exerts its effects primarily through its cobalt(2+) ion, which can participate in redox reactions and coordinate with various ligands. In catalysis, the cobalt ion facilitates electron transfer processes, enhancing the efficiency of reactions like OER and HER. The hydrogen phosphate group can also play a role in stabilizing the compound and participating in proton transfer reactions.
Comparación Con Compuestos Similares
Cobalt(2+) phosphate: Similar in composition but lacks the azane component.
Ammonium cobalt phosphate: Contains ammonium instead of azane.
Cobalt(2+) hydrogen phosphate: Similar but may have different hydration states or structural forms.
Uniqueness: Azane; cobalt(2+); hydrogen phosphate is unique due to the presence of azane, which can influence the compound’s reactivity and stability. This combination of components allows for a broader range of applications and potential modifications compared to similar compounds.
Propiedades
Fórmula molecular |
CoH4NO4P |
|---|---|
Peso molecular |
171.943 g/mol |
Nombre IUPAC |
azane;cobalt(2+);hydrogen phosphate |
InChI |
InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
Clave InChI |
FCXHHGTWMFGYPP-UHFFFAOYSA-L |
SMILES canónico |
N.OP(=O)([O-])[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)

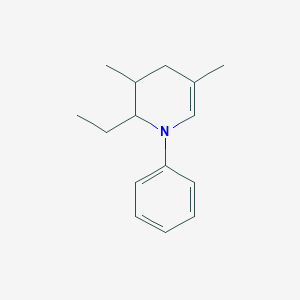
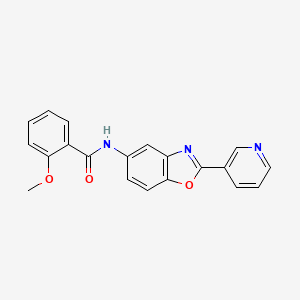
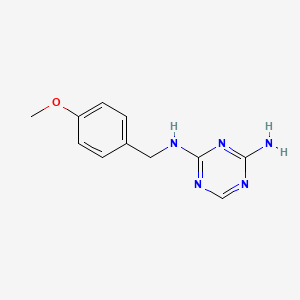
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
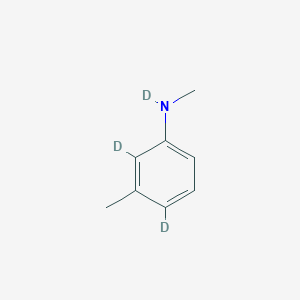
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
